What are the physical properties of Cycloheptanesulfonyl chloride?
What are the physical properties of Cycloheptanesulfonyl chloride?
An In-Depth Technical Guide to the Physical Properties of Cycloheptanesulfonyl Chloride
Introduction
Cycloheptanesulfonyl chloride is an organosulfur compound that belongs to the sulfonyl chloride class. This functional group is characterized by a sulfonyl group (-SO2-) single-bonded to a chlorine atom. Due to the electron-withdrawing nature of the sulfonyl group and the presence of a good leaving group (chloride), sulfonyl chlorides are reactive electrophiles. They serve as important intermediates in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters. This guide provides a detailed overview of the known physical, chemical, and safety properties of Cycloheptanesulfonyl chloride, offering essential information for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
Cycloheptanesulfonyl chloride is structurally defined by a seven-membered cycloalkane ring attached to the sulfonyl chloride moiety.
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Molecular Formula: C₇H₁₃ClO₂S[1]
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IUPAC Name: Cycloheptanesulfonyl chloride
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CAS Number: 187143-10-8[1]
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InChIKey: WBIOWMBUZYUUIQ-UHFFFAOYSA-N[2]
Caption: 2D representation of Cycloheptanesulfonyl chloride.
Physicochemical Properties
The physical properties of Cycloheptanesulfonyl chloride are crucial for its handling, reaction setup, and purification. While experimental data for some properties are limited, predictions based on its structure provide valuable estimates.
| Property | Value | Source |
| Molecular Weight | 196.69 g/mol | [1] |
| Monoisotopic Mass | 196.03249 Da | [2] |
| Appearance | Expected to be a liquid, similar to other cycloalkanesulfonyl chlorides. | N/A |
| Boiling Point | 274.6 ± 7.0 °C (Predicted) | [1] |
| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in polar organic solvents; reactive toward water and alcohols.[3] | N/A |
Handling, Storage, and Safety
As with other sulfonyl chlorides, Cycloheptanesulfonyl chloride is a reactive and corrosive compound that requires careful handling.
Safety Precautions
Sulfonyl chlorides are corrosive and cause severe skin burns and eye damage.[4] They are also lachrymators and may cause respiratory irritation.[5] Inhalation, ingestion, or skin contact can be harmful or fatal. A key hazard is its reactivity with water or moist air, which can produce corrosive and toxic hydrogen chloride gas.[6]
Personal Protective Equipment (PPE):
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Eye/Face Protection: Use a face shield and chemical safety goggles.[7]
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Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[7]
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Respiratory Protection: Work in a well-ventilated chemical fume hood.[4] If there is a risk of inhalation, use a suitable respirator with an appropriate filter (e.g., type ABEK (EN14387)).[7]
Storage Recommendations
To maintain its chemical integrity and prevent hazardous reactions, Cycloheptanesulfonyl chloride should be stored in a cool, dry, and well-ventilated area. The recommended storage temperature is between 2-8°C.[1] It should be stored in a tightly sealed container, protected from moisture, to prevent hydrolysis.[4]
Reactivity Profile
The reactivity of Cycloheptanesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom. The chloride ion is an excellent leaving group, making the compound susceptible to nucleophilic attack.
Hydrolysis
In the presence of water, sulfonyl chlorides readily hydrolyze to form the corresponding sulfonic acid and hydrochloric acid. This reaction is often vigorous and exothermic.
Nucleophilic Substitution
Cycloheptanesulfonyl chloride reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity is the cornerstone of its utility in synthetic chemistry.
Caption: Nucleophilic substitution reaction pathway.
Spectroscopic Characterization (Expected)
Spectroscopic analysis is essential for confirming the identity and purity of Cycloheptanesulfonyl chloride. Based on the functional group, the following spectral features are expected.
Infrared (IR) Spectroscopy
The IR spectrum of a sulfonyl chloride is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These bands typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton on the carbon atom directly attached to the sulfonyl chloride group is expected to be significantly deshielded due to the strong electron-withdrawing effect of the -SO₂Cl group. This would result in a multiplet signal shifted downfield, likely around 3.7 ppm.[8] The other protons on the cycloheptyl ring would appear as a complex series of multiplets in the typical aliphatic region.
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¹³C NMR: The carbon atom bonded to the sulfonyl chloride group would also be shifted downfield in the ¹³C NMR spectrum.
Methodologies and Protocols
General Protocol for Handling and Use
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Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
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Conduct all transfers and reactions in a certified chemical fume hood.
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Wear all required PPE, including a face shield, safety goggles, lab coat, and chemical-resistant gloves.
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Use syringes or cannulas for transferring the liquid to prevent exposure to air and moisture.
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Reactions are often performed in anhydrous aprotic solvents like dichloromethane or tetrahydrofuran.
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Quench any residual reagent carefully by slowly adding it to a stirred, cooled solution of a suitable nucleophile (e.g., a dilute aqueous solution of sodium bicarbonate or an amine), as the reaction can be exothermic.
General Synthetic Workflow
While a specific synthesis for Cycloheptanesulfonyl chloride is not detailed in the provided results, a common method for preparing alkyl sulfonyl chlorides involves the oxidative chlorination of thiols or their derivatives.[9]
Caption: A generalized workflow for the synthesis of sulfonyl chlorides.
References
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PubChem, National Institutes of Health. Cyclopentanesulfonyl chloride. [Link]
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ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
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PubChemLite. Cycloheptanesulfonyl chloride (C7H13ClO2S). [Link]
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Organic Chemistry Portal. Synthesis of sulfonyl chlorides by oxidation. [Link]
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Wikipedia. Methanesulfonyl chloride. [Link]
Sources
- 1. CYCLOHEPTANESULFONYL CHLORIDE CAS#: 187143-10-8 [amp.chemicalbook.com]
- 2. PubChemLite - Cycloheptanesulfonyl chloride (C7H13ClO2S) [pubchemlite.lcsb.uni.lu]
- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Cyclohexanesulfonyl chloride 90 4837-38-1 [sigmaaldrich.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
